molecular formula C20H24N4O B2694876 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 2415600-89-2

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2694876
CAS No.: 2415600-89-2
M. Wt: 336.439
InChI Key: OAWPSGLZZQMKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its potential pharmacological applications due to its unique structural features, which include a cyclopropyl group, a dimethylphenyl group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a sulfonium salt can lead to the formation of the piperazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to introduce the necessary substituents . The use of catalysts and specific reagents is crucial in scaling up the production process while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-4-3-5-19(15(14)2)23-8-10-24(11-9-23)20(25)18-12-17(16-6-7-16)21-13-22-18/h3-5,12-13,16H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWPSGLZZQMKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.